molecular formula C36H49N5O5 B12301322 1-[4-benzyl-2-hydroxy-5-[(2-hydroxy-2,3-dihydro-1H-inden-1-yl)amino]-5-oxopentyl]-N-tert-butyl-4-(pyridin-3-ylmethyl)piperazine-2-carboxamide;hydrate

1-[4-benzyl-2-hydroxy-5-[(2-hydroxy-2,3-dihydro-1H-inden-1-yl)amino]-5-oxopentyl]-N-tert-butyl-4-(pyridin-3-ylmethyl)piperazine-2-carboxamide;hydrate

Cat. No.: B12301322
M. Wt: 631.8 g/mol
InChI Key: XTYSXGHMTNTKFH-UHFFFAOYSA-N
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Description

1-[4-benzyl-2-hydroxy-5-[(2-hydroxy-2,3-dihydro-1H-inden-1-yl)amino]-5-oxopentyl]-N-tert-butyl-4-(pyridin-3-ylmethyl)piperazine-2-carboxamide;hydrate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a piperazine ring, a pyridine moiety, and an indene structure, making it a unique and versatile molecule.

Properties

Molecular Formula

C36H49N5O5

Molecular Weight

631.8 g/mol

IUPAC Name

1-[4-benzyl-2-hydroxy-5-[(2-hydroxy-2,3-dihydro-1H-inden-1-yl)amino]-5-oxopentyl]-N-tert-butyl-4-(pyridin-3-ylmethyl)piperazine-2-carboxamide;hydrate

InChI

InChI=1S/C36H47N5O4.H2O/c1-36(2,3)39-35(45)31-24-40(22-26-12-9-15-37-21-26)16-17-41(31)23-29(42)19-28(18-25-10-5-4-6-11-25)34(44)38-33-30-14-8-7-13-27(30)20-32(33)43;/h4-15,21,28-29,31-33,42-43H,16-20,22-24H2,1-3H3,(H,38,44)(H,39,45);1H2

InChI Key

XTYSXGHMTNTKFH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)C1CN(CCN1CC(CC(CC2=CC=CC=C2)C(=O)NC3C(CC4=CC=CC=C34)O)O)CC5=CN=CC=C5.O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-benzyl-2-hydroxy-5-[(2-hydroxy-2,3-dihydro-1H-inden-1-yl)amino]-5-oxopentyl]-N-tert-butyl-4-(pyridin-3-ylmethyl)piperazine-2-carboxamide;hydrate involves multiple steps, including the formation of the piperazine ring, the introduction of the pyridine moiety, and the attachment of the indene structure. Common synthetic methods include:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

1-[4-benzyl-2-hydroxy-5-[(2-hydroxy-2,3-dihydro-1H-inden-1-yl)amino]-5-oxopentyl]-N-tert-butyl-4-(pyridin-3-ylmethyl)piperazine-2-carboxamide;hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Halides, amines, alcohols.

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.

Scientific Research Applications

1-[4-benzyl-2-hydroxy-5-[(2-hydroxy-2,3-dihydro-1H-inden-1-yl)amino]-5-oxopentyl]-N-tert-butyl-4-(pyridin-3-ylmethyl)piperazine-2-carboxamide;hydrate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-benzyl-2-hydroxy-5-[(2-hydroxy-2,3-dihydro-1H-inden-1-yl)amino]-5-oxopentyl]-N-tert-butyl-4-(pyridin-3-ylmethyl)piperazine-2-carboxamide;hydrate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects . Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-benzyl-2-hydroxy-5-[(2-hydroxy-2,3-dihydro-1H-inden-1-yl)amino]-5-oxopentyl]-N-tert-butyl-4-(pyridin-3-ylmethyl)piperazine-2-carboxamide;hydrate is unique due to its combination of structural features, including the piperazine ring, pyridine moiety, and indene structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

1-[4-benzyl-2-hydroxy-5-[(2-hydroxy-2,3-dihydro-1H-inden-1-yl)amino]-5-oxopentyl]-N-tert-butyl-4-(pyridin-3-ylmethyl)piperazine-2-carboxamide;hydrate is a complex organic compound with potential applications in various fields, particularly in biology and medicine. Its unique structure, featuring a piperazine ring and a pyridine moiety, suggests diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The molecular formula of the compound is C36H49N5O5C_{36}H_{49}N_{5}O_{5}, with a molecular weight of 631.8 g/mol. The IUPAC name reflects its intricate structure, which includes multiple functional groups conducive to biological activity.

PropertyValue
Molecular FormulaC36H49N5O5
Molecular Weight631.8 g/mol
IUPAC NameThis compound

The biological activity of this compound is likely mediated through its interaction with specific receptors or enzymes. Preliminary studies suggest that it may modulate signaling pathways involved in inflammation and cancer progression. The compound's ability to bind to molecular targets could influence cellular processes such as apoptosis and proliferation.

Anti-inflammatory Effects

The compound has been investigated for its potential anti-inflammatory effects. It may inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response. This activity could be beneficial in treating conditions characterized by chronic inflammation.

Anticancer Properties

Studies have suggested that compounds with similar structures possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The mechanism may involve the modulation of cell cycle regulators and apoptotic pathways.

Case Study 1: Antiviral Efficacy

In a study examining the antiviral efficacy of structurally related compounds, researchers found that certain derivatives significantly reduced viral load in infected cell lines. The mechanism was attributed to the inhibition of viral entry and replication.

Case Study 2: Anti-inflammatory Response

Another study focused on the anti-inflammatory potential of piperazine derivatives demonstrated that these compounds could reduce levels of TNF-alpha and IL-6 in vitro. This suggests a possible therapeutic role in diseases such as rheumatoid arthritis.

Case Study 3: Cancer Cell Line Studies

A recent investigation into the anticancer effects of related compounds showed a marked decrease in cell viability in various cancer cell lines when treated with these agents. The study highlighted the importance of structural modifications in enhancing biological activity.

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